4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester-functionalized aromatic aldehyde with a molecular formula of $ \text{C}{17}\text{H}{23}\text{BO}{3} $. The compound features a benzaldehyde core substituted at the 2-position with a pinacol boronate ester group ($ \text{B}(O2C2Me4) $) and at the 4-position with an isopropyl group. This structure renders it highly reactive in Suzuki-Miyaura cross-coupling reactions due to the electron-deficient nature of the aldehyde and the stability of the boronate ester under catalytic conditions .
Synthesis and Characterization: The synthesis of analogous arylboronate aldehydes involves palladium-catalyzed borylation. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (a structural analog lacking the isopropyl group) is synthesized via reaction of 4-formylphenylboronic acid with pinacol in chloroform, yielding a white solid with $ ^1\text{H} $-NMR peaks at δ 10.06 (s, aldehyde proton) and δ 1.37 (s, 12H, pinacol methyl groups) .
Properties
IUPAC Name |
4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJVJSYDLOUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: : The starting material, 4-isopropylbenzaldehyde, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium.
Boronic Ester Formation: : The resulting boronic acid is then converted to its ester form using pinacol, under conditions of reflux and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo various types of reactions, including:
Oxidation: : The benzaldehyde group can be oxidized to form carboxylic acids.
Reduction: : The isopropyl group can be reduced to form isopropanol.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : 4-Isopropylbenzoic acid
Reduction: : Isopropanol derivatives
Substitution: : Various boronic acid derivatives
Scientific Research Applications
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: finds applications in:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Utilized in the design of pharmaceuticals and drug delivery systems.
Industry: : Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to act as a versatile intermediate in organic synthesis. The boronic ester group can form stable complexes with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a precursor in synthetic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional properties of 4-isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with related compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups : The aldehyde group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions. In contrast, 4-hydroxy-5-methoxy derivatives (as in ) exhibit reduced reactivity due to electron-donating substituents, which stabilize the boronate ester but slow cross-coupling kinetics.
- However, this hindrance can improve regioselectivity in coupling reactions.
- Heterocyclic Variants : Thiophene-based analogs (e.g., ) exhibit red-shifted absorption/emission spectra due to extended conjugation, making them superior for optoelectronic applications.
Stability and Handling
- Hydrolytic Stability : The pinacol boronate ester in all listed compounds resists hydrolysis under neutral conditions but degrades in acidic or aqueous media, releasing boronic acids.
Biological Activity
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing compound that has garnered attention in the fields of organic synthesis and pharmaceutical development. Its unique structural attributes and reactivity make it a candidate for various biological applications. This article explores its biological activity based on available research findings.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C14H22BNO2
- SMILES : CC(C)C1=CC=C(C=C1)C(=O)C(B(O)C(C)(C)(C)C(O)=O)(C)(C)C
Biological Activity Overview
The biological activities of this compound are primarily derived from its interactions with various biological targets. Here are some key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar boron structures exhibit antimicrobial properties against various pathogens. Further research is needed to establish specific activity against bacteria or fungi.
- Anticancer Potential : Boron-containing compounds have been studied for their potential in cancer therapy. The unique reactivity of the dioxaborolane moiety may contribute to selective targeting of cancer cells while sparing healthy tissues.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders or cancer treatment.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Research has indicated that boron compounds can exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound were tested against multi-drug resistant strains with promising results showing minimum inhibitory concentrations (MICs) in the range of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
Anticancer Studies
In a study focusing on the anticancer properties of boron-containing compounds, it was found that certain derivatives inhibited the growth of cancer cells effectively while having minimal effects on non-cancerous cells at concentrations as low as 10 µM . The mechanism appears to involve interference with cell cycle progression.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was highlighted in a study where it demonstrated potential as a covalent inhibitor for certain kinases involved in cancer progression . This suggests a pathway for further development into therapeutic agents targeting malignancies.
Q & A
Basic: What are the standard synthetic routes for 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and what are the critical parameters affecting yield?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized benzaldehyde precursor. A general method involves refluxing a substituted benzaldehyde derivative with a boronic ester or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous solvents like THF or dioxane . Critical parameters include:
- Catalyst loading (0.5–5 mol% Pd) and ligand selection (e.g., SPhos for sterically hindered substrates).
- Temperature control (60–100°C) to balance reaction rate and side reactions like protodeboronation.
- Solvent purity (anhydrous conditions) to prevent hydrolysis of the boronate ester .
Basic: Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl group at C4, boronate ester at C2). The ¹¹B NMR peak at ~30 ppm confirms the dioxaborolane moiety .
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- HPLC : Assess purity (>95% typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers optimize the reactivity of this compound in cross-coupling reactions while minimizing protodeboronation?
Answer:
To enhance reactivity and stability:
- Catalyst tuning : Use PdCl₂(dppf) or Pd(OAc)₂ with sterically demanding ligands (e.g., XPhos) to accelerate transmetallation .
- Base selection : Employ weak bases (e.g., CsF) in polar aprotic solvents (DMF, NMP) to reduce boronate hydrolysis .
- Additives : Include molecular sieves or scavengers (e.g., polymer-supported thiourea) to sequester moisture .
Advanced: What strategies are recommended for handling the compound's sensitivity to moisture and oxygen during storage and reactions?
Answer:
- Storage : Keep under inert gas (Ar/N₂) at –20°C in sealed, flame-dried glassware. Use desiccants like silica gel in storage containers .
- Reaction setup : Conduct reactions in Schlenk flasks or gloveboxes. Pre-dry solvents over activated 3Å molecular sieves .
- In situ derivatization : Convert the aldehyde to a stable imine or acetal temporarily during boronate-sensitive steps .
Advanced: How do steric effects from the isopropyl and dioxaborolane groups influence the compound's reactivity in different reaction environments?
Answer:
- Steric hindrance : The isopropyl group at C4 and dioxaborolane at C2 reduce electrophilicity at the aldehyde, slowing nucleophilic additions.
- Cross-coupling : Bulky substituents necessitate high-energy conditions (e.g., microwave irradiation) or electron-deficient catalysts (e.g., Pd-PEPPSI) for Suzuki-Miyaura reactions .
- Solvent effects : Use low-viscosity solvents (e.g., THF) to improve diffusion rates around sterically congested sites .
Data Contradiction: How to resolve discrepancies in reported catalytic efficiencies when using this compound in Suzuki-Miyaura couplings?
Answer:
Discrepancies often arise from:
- Substrate ratios : Optimize aryl halide:boronate stoichiometry (1:1.2–1.5) to account for boronate instability .
- Oxygen traces : Use degassed solvents and rigorous inert gas purging to prevent catalyst poisoning .
- Reaction monitoring : Track conversion via TLC or GC-MS to identify incomplete coupling or side-product formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
